molecular formula C2H3ClF2 B1223693 2-Chloro-1,1-difluoroethane CAS No. 338-65-8

2-Chloro-1,1-difluoroethane

Cat. No.: B1223693
CAS No.: 338-65-8
M. Wt: 100.49 g/mol
InChI Key: ATEBGNALLCMSGS-UHFFFAOYSA-N
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Scientific Research Applications

2-Chloro-1,1-difluoroethane has several applications in scientific research:

Safety and Hazards

  • Environmental Impact : 2-Chloro-1,1-difluoroethane has an Ozone Depletion Potential (ODP) of 0.019 and a 100-year Global Warming Potential (GWP) of 189 .

Biochemical Analysis

Biochemical Properties

2-Chloro-1,1-difluoroethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in metabolic processes. It has been observed to interact with cytochrome P-450 enzymes, which are responsible for its metabolism in the liver . The interaction with cytochrome P-450 leads to the formation of metabolites such as glyoxylic and glycolic acids . These interactions are crucial for the compound’s biotransformation and subsequent elimination from the body.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways and gene expression. Studies have shown that exposure to this compound can lead to changes in cellular metabolism, including alterations in the levels of key metabolites . Additionally, it has been observed to impact cell viability and proliferation, particularly in hepatic cells where its metabolism predominantly occurs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound is metabolized by cytochrome P-450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules . This binding can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can induce changes in gene expression, particularly in genes related to metabolic pathways and detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites . Long-term exposure to this compound has been shown to affect cellular function, including alterations in metabolic activity and enzyme expression . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause adverse effects such as liver damage and alterations in metabolic pathways . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes. The metabolism of this compound leads to the formation of glyoxylic and glycolic acids, which are further processed by the body’s metabolic machinery . These metabolic pathways are essential for the detoxification and elimination of the compound from the body. Additionally, the compound’s metabolism can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound can be absorbed into cells and distributed to different tissues, where it undergoes metabolism and exerts its effects . The distribution of this compound is influenced by its chemical properties, such as its solubility and affinity for cellular membranes . Understanding the transport and distribution of the compound is important for assessing its overall impact on the body.

Subcellular Localization

The subcellular localization of this compound is primarily in the liver, where it is metabolized by cytochrome P-450 enzymes . The compound can also localize to other cellular compartments, depending on its interactions with specific biomolecules and transporters . The subcellular localization of this compound can affect its activity and function, particularly in terms of its metabolic and detoxification processes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1-difluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1,1-difluoroethane (HCFC-142b)
  • 1-Chloro-2,2-difluoroethane
  • 2-Chloro-1,1-difluoroethylene

Uniqueness

2-Chloro-1,1-difluoroethane is unique due to its specific chemical structure and reactivity. It serves as a precursor to vinylidene fluoride, which is a valuable monomer in the production of fluoropolymers . Its ability to undergo selective catalytic reactions makes it a versatile compound in industrial applications.

Properties

IUPAC Name

2-chloro-1,1-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClF2/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEBGNALLCMSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073164
Record name Ethane, 2-chloro-1,1-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338-65-8, 25497-29-4
Record name 1-Chloro-2,2-difluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,1-difluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorodifluoroethane (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025497294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 2-chloro-1,1-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1,1-difluoroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.214.711
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Record name 2-CHLORO-1,1-DIFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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